rac 3,4-Dihydroxyphenylethylene Glycol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

rac 3,4-Dihydroxyphenylethylene Glycol-d5: is a deuterated form of 3,4-Dihydroxyphenylethylene Glycol, a compound that is often used in scientific research. The deuterium labeling (d5) makes it particularly useful in studies involving metabolic pathways and mechanisms of action, as it allows for precise tracking and analysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac 3,4-Dihydroxyphenylethylene Glycol-d5 typically involves the deuteration of 3,4-Dihydroxyphenylethylene Glycol. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents. The reaction conditions often require a controlled environment to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: rac 3,4-Dihydroxyphenylethylene Glycol-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into quinones or other oxidized derivatives.

Reduction: Reduction reactions can further reduce the compound to simpler alcohols or hydrocarbons.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce simpler alcohols.

Aplicaciones Científicas De Investigación

Metabolomics

rac 3,4-Dihydroxyphenylethylene Glycol-d5 is used as an internal standard in metabolomic studies to quantify catecholamine metabolites in biological samples. It aids in understanding metabolic pathways and the physiological effects of neurotransmitters.

Case Study : In a study analyzing urine samples from patients with neuroblastoma and pheochromocytoma, this compound was utilized to measure levels of catecholamine metabolites accurately. Results indicated significant differences in metabolite levels between healthy individuals and those with neuroendocrine tumors .

Pharmacokinetic Studies

This compound is instrumental in pharmacokinetic research, particularly in assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs targeting the catecholaminergic system.

Data Table: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Varies by formulation |

| Half-life | Approx. 2 hours |

| Clearance | Varies by subject |

Neuroscience Research

In neuroscience, this compound is used to study the metabolism of norepinephrine and its effects on neurological disorders.

Case Study : Research has shown that elevated levels of this compound correlate with increased norepinephrine turnover during sympathetic activation in heart failure patients. This finding suggests its potential as a biomarker for sympathetic nervous system activity .

Biomarker Development

The compound serves as a potential biomarker for dietary intake studies, particularly concerning foods rich in polyphenols like olives.

Data Table: Biomarker Concentrations

| Food Source | Average Concentration (mg/kg) |

|---|---|

| Black Olives | Up to 368 |

| Olive Oil | Varies widely |

Mecanismo De Acción

The mechanism of action of rac 3,4-Dihydroxyphenylethylene Glycol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms allow for precise tracking of the compound in biological systems, providing insights into its metabolic fate and interactions with enzymes and other biomolecules.

Comparación Con Compuestos Similares

3,4-Dihydroxyphenylethylene Glycol: The non-deuterated form of the compound.

3,4-Dihydroxyphenylacetic Acid: A structurally similar compound with different functional groups.

3,4-Dihydroxyphenylalanine (DOPA): An amino acid derivative with similar hydroxyl groups.

Uniqueness: rac 3,4-Dihydroxyphenylethylene Glycol-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracking and analyzing metabolic pathways. This makes it particularly valuable in research applications where precise measurement and analysis are required.

Actividad Biológica

Rac 3,4-Dihydroxyphenylethylene Glycol-d5 (rac-DOPEG-d5) is a deuterated analog of 3,4-Dihydroxyphenylethylene Glycol (DOPEG), a significant metabolite of catecholamines such as norepinephrine and dopamine. The incorporation of deuterium enhances its stability and allows for precise tracking in metabolic studies, making it a valuable tool in neuropharmacology and related fields. This article delves into the biological activity of rac-DOPEG-d5, exploring its mechanisms, interactions, and implications in health and disease.

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : Approximately 175.19 g/mol

- Structure : Characterized by hydroxyl groups on the aromatic ring, contributing to its reactivity and biological significance.

Rac-DOPEG-d5 primarily functions as a metabolite within catecholamine pathways. Its biological activity can be attributed to several key mechanisms:

- Antioxidant Properties : The hydroxyl groups enable rac-DOPEG-d5 to scavenge free radicals, potentially mitigating oxidative stress associated with neurodegenerative diseases.

- Neurotransmitter Dynamics : It may influence neurotransmitter release and reuptake, particularly affecting dopamine and norepinephrine levels .

- Enzyme Interaction : Rac-DOPEG-d5 modulates the activity of enzymes like catechol-O-methyltransferase (COMT), which is crucial for catecholamine degradation.

Neuropharmacological Implications

Rac-DOPEG-d5 has been implicated in various neurological disorders, including Parkinson's disease and schizophrenia. Its role in dopamine metabolism is particularly significant:

- Dopamine Dysfunction : Studies indicate that altered levels of DOPEG are associated with dopaminergic dysfunctions seen in these conditions. By tracking rac-DOPEG-d5, researchers can better understand these metabolic pathways and their disruptions in disease states.

- Potential Therapeutic Targets : Understanding how rac-DOPEG-d5 metabolism is altered in diseases could lead to new therapeutic strategies aimed at enhancing its metabolic pathways or compensating for deficiencies.

Case Studies

- Parkinson's Disease Models : In rodent models of Parkinson's disease, administration of rac-DOPEG-d5 allowed researchers to trace its metabolic fate and correlate it with behavioral outcomes related to dopaminergic function. Results indicated that impaired metabolism of DOPEG was linked to motor deficits .

- Schizophrenia Research : In studies examining schizophrenia, rac-DOPEG-d5 was used to assess alterations in catecholamine metabolism. Findings suggested that dysregulation in the metabolism of this compound could contribute to the pathophysiology of the disorder.

Applications in Research

Rac-DOPEG-d5 serves multiple roles in scientific research:

- Metabolic Tracing : Its deuterated nature allows for precise tracking using mass spectrometry, facilitating studies on metabolic pathways involving catecholamines.

- Drug Development : Insights gained from studies using rac-DOPEG-d5 may inform the development of new pharmacological agents targeting catecholamine-related disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3,4-Dihydroxyphenylethylene Glycol | C₈H₁₀O₄ | Non-deuterated form; naturally occurring metabolite |

| Catechol | C₈H₁₀O₂ | Precursor to catecholamines; involved in neurotransmission |

| Dopamine | C₈H₁₃NO₂ | Neurotransmitter; derived from tyrosine |

Rac-DOPEG-d5 is unique due to its deuterated form which enhances its traceability compared to non-deuterated analogs, allowing for more accurate insights into metabolic processes without interference from endogenous compounds.

Propiedades

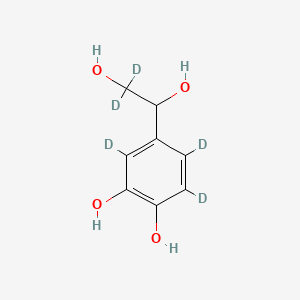

IUPAC Name |

3,4,6-trideuterio-5-(2,2-dideuterio-1,2-dihydroxyethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/i1D,2D,3D,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVWFVDWRVYDOR-QUWGTZMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])O)O)[2H])O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.